molecular formula C17H23N3O B1375584 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile CAS No. 910575-37-0

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile

Cat. No.: B1375584
CAS No.: 910575-37-0
M. Wt: 285.4 g/mol
InChI Key: CUWWKXLRWJRGGE-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C17H23N3O and a molecular weight of 285.39 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile has several scientific research applications:

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Chemical Reactions Analysis

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile can be compared with other similar compounds, such as:

    4-(4-Benzylpiperazin-1-yl)tetrahydro-2H-pyran-4-carbonitrile: This compound has a similar structure but differs in the presence of a tetrahydro-2H-pyran ring.

    4-(4-Benzylpiperazin-1-yl)butane-4-carbonitrile: This compound has a similar structure but differs in the presence of a butane chain.

The uniqueness of this compound lies in its specific structure and the presence of an oxane ring, which may confer unique chemical and biological properties .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWKXLRWJRGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.5 g (99.8 mmol) potassium cyanide were added to a solution of 10.0 g (96.9 mmol) tetrahydropyran-4-one and 17.1 g (97.0 mmol) 1-benzyl-piperazine in 25 mL 4 M HCl and 50 mL water while cooling with ice and the reaction mixture was stirred for 40 h at RT. The precipitate formed was suction filtered, washed with water and dried.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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